Superior AChE Inhibition of 3-Aryl Azetidinyl Acetic Acid Derivatives vs. Rivastigmine
A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, synthesized from an Azetidin-3-YL-acetic acid core, was evaluated for acetylcholinesterase (AChE) inhibitory activity. Several derivatives demonstrated AChE inhibition comparable to the clinically approved AChE inhibitor rivastigmine [1]. This demonstrates the potential of this scaffold to generate leads with potency on par with established therapeutics.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency |
|---|---|
| Target Compound Data | AChE inhibition comparable to rivastigmine for several derivatives. |
| Comparator Or Baseline | Rivastigmine (established AChE inhibitor drug) |
| Quantified Difference | Comparable inhibition (IC50 values not provided in abstract, but described as 'comparable') |
| Conditions | In vitro AChE inhibitory activity assay. |
Why This Matters
Demonstrates that Azetidin-3-YL-acetic acid is not just a generic building block, but a core structure capable of yielding drug-like molecules with potency on par with marketed therapeutics, justifying its selection for neurological drug discovery programs.
- [1] Šachlevičiūtė, U., et al. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Arch Pharm (Weinheim). 2023 Dec;356(12):e2300378. View Source
